Cas no 167482-98-6 (1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis-)

1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis- structure
167482-98-6 structure
Product Name:1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis-
CAS No:167482-98-6
MF:C19H22N2
MW:278.391384601593
MDL:MFCD09027316
CID:110947
PubChem ID:4245355
Update Time:2025-04-18

1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis-
    • alpha-(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • 2-[(4-tert-butylphenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
    • 5-(4-tert-butyIphenyI)dipyrromethane
    • 5-(4-tert-butylphenyl)dipyrromethane
    • E'-(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • I11-1132
    • meso-(4-tert-butylphenyl)dipyrromethane
    • 5-(4-TERT-BUTYLPHENYL)DIPYRROMETHANE 9&
    • ^a-(4-tert-Butylphenyl)di(2-pyrrolyl)Methane, 99%
    • alpha-(4-tert-Butylphenyl)di(2-pyrrolyl)methane, 99%
    • SLPZWMKFAWAFSE-UHFFFAOYSA-N
    • AS-71275
    • AKOS015898324
    • 1H-Pyrrole, 2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis-
    • 167482-98-6
    • 2-[(4-TERT-BUTYLPHENYL)(1H-PYRROL-2-YL)METHYL]-1H-PYRROLE
    • ?-(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • a-(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • 2,2'-(4-tert-Butylphenyl)methylenebispyrrole
    • 2,2'-((4-(tert-Butyl)phenyl)methylene)bis(1H-pyrrole)
    • DTXSID70401166
    • CS-0447813
    • J-010370
    • AKOS025394438
    • -(4-tert-Butylphenyl)di(2-pyrrolyl)methane
    • 2,2'-[(4-tert-Butylphenyl)methylene]di(1H-pyrrole)
    • SCHEMBL8986298
    • MFCD03454220
    • 2,2'-(4-tert-Butylphenyl)methylenebispyrrole 5-(4-tert-Butylphenyl)dipyrromethane
    • 2,2 inverted exclamation mark -[[4-(tert-Butyl)phenyl]methylene]bis(1H-pyrrole)
    • SY363033
    • MDL: MFCD09027316
    • Inchi: 1S/C19H22N2/c1-19(2,3)15-10-8-14(9-11-15)18(16-6-4-12-20-16)17-7-5-13-21-17/h4-13,18,20-21H,1-3H3
    • InChI Key: SLPZWMKFAWAFSE-UHFFFAOYSA-N
    • SMILES: N1C=CC=C1C(C1=CC=CN1)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 278.17800
  • Monoisotopic Mass: 278.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.6
  • Topological Polar Surface Area: 31.6A^2

Experimental Properties

  • Color/Form: solid
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 158-162 °C(lit.)
  • Boiling Point: 448.6±40.0 °C at 760 mmHg
  • Flash Point: 192.2±18.6 °C
  • PSA: 31.58000
  • LogP: 4.82050
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis- Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis- Pricemore >>

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1H-Pyrrole,2,2'-[[4-(1,1-dimethylethyl)phenyl]methylene]bis- Production Method

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